3-Bromo-2-fluoro-6-mercaptophenol
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Overview
Description
3-Bromo-2-fluoro-6-mercaptophenol: is an organic compound with the molecular formula C6H4BrFOS It is a derivative of phenol, where the hydrogen atoms at positions 3, 2, and 6 are substituted by bromine, fluorine, and a mercapto group (–SH), respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-mercaptophenol typically involves multi-step organic reactions. One common method is the halogenation of 2-fluoro-6-mercaptophenol, followed by bromination at the 3-position. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-2-fluoro-6-mercaptophenol can undergo oxidation reactions, where the mercapto group (–SH) is converted to a sulfonic acid group (–SO3H).
Reduction: Reduction reactions can convert the bromine and fluorine substituents to hydrogen atoms, yielding the parent phenol compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: The major product is 3-Bromo-2-fluoro-6-sulfonic acid phenol.
Reduction: The major product is 2-fluoro-6-mercaptophenol.
Substitution: The products depend on the nucleophile used, such as 3-methoxy-2-fluoro-6-mercaptophenol or 3-cyano-2-fluoro-6-mercaptophenol.
Scientific Research Applications
Chemistry: 3-Bromo-2-fluoro-6-mercaptophenol is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated phenols on biological systems. It may serve as a model compound for investigating the interactions of halogenated aromatic compounds with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in various chemical processes, including polymerization and catalysis.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-mercaptophenol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of their functions. The presence of halogen atoms enhances its ability to penetrate biological membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
- 3-Bromo-2-fluoro-6-methoxyphenol
- 3-Bromo-2-fluoro-6-chlorophenol
- 3-Bromo-2-fluoro-6-nitrophenol
Comparison: 3-Bromo-2-fluoro-6-mercaptophenol is unique due to the presence of the mercapto group (–SH), which imparts distinct chemical reactivity compared to other similar compounds. The mercapto group allows for the formation of thiol-based interactions, which are not possible with methoxy, chloro, or nitro substituents. This uniqueness makes it a valuable compound for specific applications in chemistry and biology.
Biological Activity
3-Bromo-2-fluoro-6-mercaptophenol is an organosulfur compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C6H4BrFOS
Molecular Weight: 227.06 g/mol
IUPAC Name: this compound
CAS Number: 1805191-77-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its interactions with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various fluoroaryl compounds, including derivatives like this compound, showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting strong antibacterial activity.
Compound | MIC (µM) | Target Organism |
---|---|---|
This compound | 16 | Staphylococcus aureus |
Other fluoroaryl derivatives | Varies | Escherichia coli |
The mechanism of action for this compound appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the thiol (-SH) group in the molecule is believed to play a crucial role in its activity by forming disulfide bonds with key proteins involved in bacterial cell integrity.
Case Studies and Research Findings
-
Case Study on Antibacterial Efficacy:
A study published in MDPI evaluated the antibacterial efficacy of various fluoroaryl compounds, including this compound. The results indicated that this compound was effective in inhibiting the growth of S. aureus at concentrations as low as 16 µM, demonstrating its potential as a therapeutic agent against resistant strains of bacteria . -
Mechanistic Insights:
Further investigations into the compound's mechanism revealed that it could induce oxidative stress in bacterial cells, leading to cell death. The action was attributed to the compound's ability to generate reactive oxygen species (ROS), which compromise cellular functions .
Potential Therapeutic Applications
Given its antimicrobial properties, this compound holds potential for development as a new class of antibiotics or as an adjunct therapy in combination with existing antibiotics to enhance efficacy against resistant strains.
Comparison with Other Compounds
In comparison to other similar compounds, such as fluoroaryl derivatives, this compound shows a unique profile due to the presence of both bromine and fluorine substituents along with the thiol group. This combination may enhance its lipophilicity and bioavailability, making it a candidate for further pharmacological studies.
Compound | Antimicrobial Activity | Mechanism of Action |
---|---|---|
This compound | High | Disruption of cell wall synthesis; ROS generation |
Fluoroaryl derivatives | Moderate | Varies; often involves enzyme inhibition |
Properties
Molecular Formula |
C6H4BrFOS |
---|---|
Molecular Weight |
223.06 g/mol |
IUPAC Name |
3-bromo-2-fluoro-6-sulfanylphenol |
InChI |
InChI=1S/C6H4BrFOS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,9-10H |
InChI Key |
ASGJELBWPBKIIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S)O)F)Br |
Origin of Product |
United States |
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